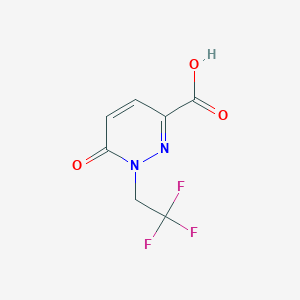

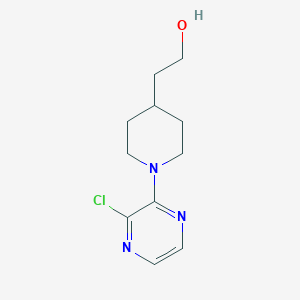

2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The amide substituent and the benzoimidazol-2-one linker are also modulated . The benzimidazol-2-one moiety can be replaced with urea-like substructures . The piperidine ring and benzoimidazol-2-one can also be eliminated .Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-4-yl group attached to a 3-Chloropyrazin-2-yl group via an ethan-1-ol linker . The SMILES string for this compound isOCCC1CCNCC1c2ccc(Cl)nn2 . Physical And Chemical Properties Analysis

The empirical formula of a similar compound is C9H12ClN3O . The molecular weight is 213.66 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

Several studies have focused on the synthesis and crystallographic analysis of compounds with structures related to 2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol. For example, research on the synthesis, crystal structure, and biological activity of related compounds revealed their potential fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015). Another study detailed the structural and electronic properties of anticonvulsant drugs, including similar piperidine-based molecules, providing insights into their pharmacological potential (Georges et al., 1989).

Biological Activity

The biological activities of compounds similar to 2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol have been a significant area of research. Studies have shown that these compounds exhibit various biological activities, including antifungal, antibacterial, and antiviral properties. For instance, specific derivatives have demonstrated good fungicidal and antiviral activities, highlighting their potential as bioactive agents (Li et al., 2015).

Spectroscopic Characterization and Molecular Structure Investigation

Spectroscopic methods and theoretical calculations have been employed to investigate the molecular structure and properties of these compounds. A combined experimental and theoretical study provided characterization through FT-IR, FT-Raman, UV, NMR spectra, and molecular structure investigation, offering valuable insights into the electronic properties and interactions of the molecule (Alphonsa et al., 2015).

Safety and Hazards

The safety and hazards associated with a similar compound include acute toxicity if ingested (H302), skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and specific measures in case of ingestion or skin contact .

Wirkmechanismus

Target of Action

A similar compound, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, has been identified as a novel inhibitor of glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells .

Mode of Action

If it acts similarly to the aforementioned compound, it may inhibit the activity of glutaminase 1, thereby disrupting the metabolic processes of cancer cells .

Biochemical Pathways

The inhibition of glutaminase 1 can disrupt the glutamine metabolic pathway, which is often upregulated in cancer cells. This disruption can lead to a decrease in the production of energy and biosynthetic precursors, thereby inhibiting the growth and proliferation of cancer cells .

Result of Action

The inhibition of glutaminase 1 by 2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol could potentially lead to antineoplastic effects, particularly in the context of glioblastoma chemotherapy . .

Eigenschaften

IUPAC Name |

2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c12-10-11(14-5-4-13-10)15-6-1-9(2-7-15)3-8-16/h4-5,9,16H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWHPNXRGUWXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)